molecular formula C20H19FN2O2S2 B2744804 (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396890-38-2

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2744804
M. Wt: 402.5
InChI Key: NXHZJLOXRVLMGP-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, commonly known as FST-100, is a small molecule drug that has been extensively studied for its potential therapeutic applications. FST-100 belongs to the class of drugs known as sulfonamides and is known to have anti-inflammatory and antimicrobial properties. The purpose of

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

  • Research has shown that derivatives of celecoxib, which may share structural similarities with the queried compound, exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, one compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential for therapeutic development (Ş. Küçükgüzel et al., 2013).

Anticancer Drug Candidates

  • New anticancer drug candidates have been identified among sulfonamide derivatives, showing selective inhibition of human carbonic anhydrase IX or XII isoenzymes, essential for tumor acidity regulation. This suggests a promising approach for developing anticancer therapies (H. Gul et al., 2018).

Kynurenine 3-Hydroxylase Inhibitors

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, potentially offering a therapeutic avenue for conditions related to the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Fluorescent pH Sensors

  • Heteroatom-containing organic fluorophores demonstrate the phenomenon of aggregation-induced emission, useful for fluorescent pH sensing in both solution and solid states, indicating potential applications in biological and chemical sensing (Zhiyong Yang et al., 2013).

Antidiabetic Agents

  • Derivatives involving fluoropyrazolesulfonylurea and thiourea have shown significant antidiabetic activity, offering a basis for future drug discovery in diabetes management (H. Faidallah et al., 2016).

Antimicrobial Activities

  • Thiazole and its fused derivatives have been synthesized and tested for antimicrobial activity, revealing potential as antimicrobial agents against various bacterial and fungal strains (Wagnat W. Wardkhan et al., 2008).

properties

IUPAC Name

(E)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-15-2-4-16(5-3-15)11-13-27(24,25)22-12-10-19-14-26-20(23-19)17-6-8-18(21)9-7-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZJLOXRVLMGP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

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